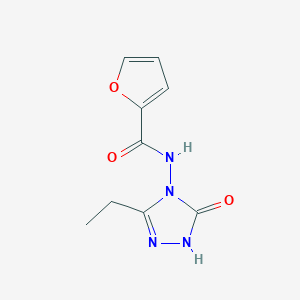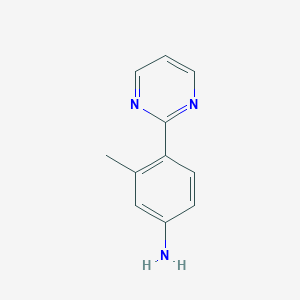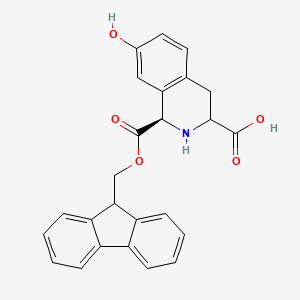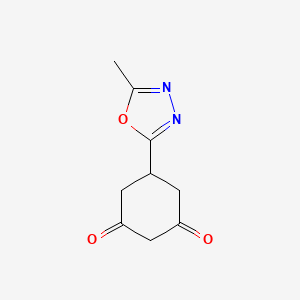
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is a chemical compound that features a cyclohexane ring substituted with a 1,3-dione group and a 5-methyl-1,3,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization and rearrangement to yield the desired oxadiazole derivative . The reaction conditions often include the use of iodine as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A similar compound with a hydroxyl group instead of the cyclohexane-1,3-dione moiety.
3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Another related compound with a pyrazole ring instead of the oxadiazole ring.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is unique due to the presence of both the oxadiazole ring and the cyclohexane-1,3-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
5-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10N2O3/c1-5-10-11-9(14-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3 |
Clé InChI |
NUUUIILAVXDLOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2CC(=O)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


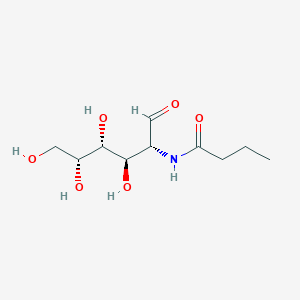
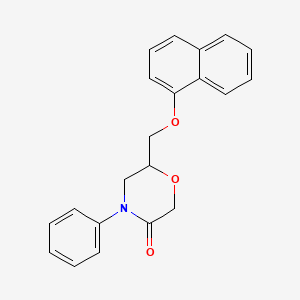
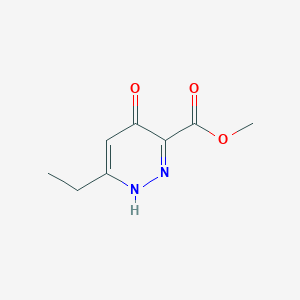


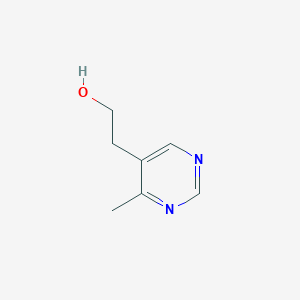
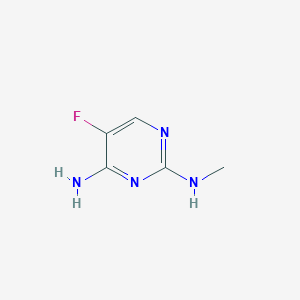
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
